molecular formula C5H5F2IN2O B6177700 3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole CAS No. 2624125-68-2

3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6177700
CAS No.: 2624125-68-2
M. Wt: 274
InChI Key:
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Description

The compound “3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The difluoromethoxy group (-OCHF2) is a type of ether group where two hydrogen atoms in the methoxy group (-OCH3) are replaced by fluorine atoms . The iodine atom at the 4th position could be useful for further functionalization of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring is planar due to the sp2 hybridization of its atoms. The difluoromethoxy group might adopt an orthogonal orientation to the aromatic plane .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The iodine atom could be replaced by various nucleophiles in a nucleophilic substitution reaction. The difluoromethoxy group might also undergo certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the difluoromethoxy group might increase its polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. As with all chemicals, it should be handled with appropriate safety measures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole involves the reaction of 4-iodo-1-methyl-1H-pyrazole with difluoromethoxychloromethane in the presence of a base to form the desired product.", "Starting Materials": [ "4-iodo-1-methyl-1H-pyrazole", "difluoromethoxychloromethane", "base (such as triethylamine or potassium carbonate)", "solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "Step 1: Dissolve 4-iodo-1-methyl-1H-pyrazole in a solvent such as dichloromethane or acetonitrile.", "Step 2: Add difluoromethoxychloromethane to the reaction mixture.", "Step 3: Add a base such as triethylamine or potassium carbonate to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or chromatography.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS No.

2624125-68-2

Molecular Formula

C5H5F2IN2O

Molecular Weight

274

Purity

95

Origin of Product

United States

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